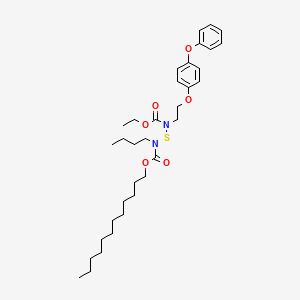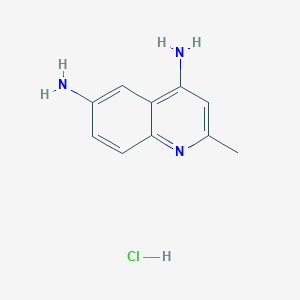
2-Methylquinoline-4,6-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoline-4,6-diamine;hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is particularly noted for its role in the synthesis of NSC 23766, a Rac GTPase inhibitor. This compound is characterized by its molecular formula C15H16N6·2HCl and a molecular weight of 280.33 + 2 (36.46).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-Methylquinoline-4,6-diamine;hydrochloride, often involves the Skraup synthesis. This method typically starts with aniline, glycerol, sulfuric acid, and an oxidizing agent. The reaction mechanism involves the initial dehydration of glycerol to give acrolein, followed by a 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to yield dihydroquinoline, and finally oxidizes to quinoline .
Industrial Production Methods
Industrial production methods for quinoline derivatives may involve the use of high-boiling solvents and catalysts to facilitate the reaction. For example, cobalt oxide can be used as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoline-4,6-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This can be achieved using visible-light-mediated aerobic dehydrogenation reactions with titanium dioxide as a catalyst.
Reduction: Reduction reactions can be facilitated by using Hantzsch esters as stoichiometric reductants.
Substitution: Electrophilic substitution reactions can occur at the benzylic position, often involving reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Titanium dioxide and oxygen as green oxidants.
Reduction: Hantzsch esters and visible light.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Deoxygenated N-heterocyclic compounds.
Substitution: Brominated quinoline derivatives.
Scientific Research Applications
2-Methylquinoline-4,6-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of Rac GTPase inhibitors, which are important in cell signaling pathways.
Medicine: Involved in the development of drugs with anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-4,6-diamine;hydrochloride involves its role as an intermediate in the synthesis of Rac GTPase inhibitors. These inhibitors target Rac activation by guanine nucleotide exchange factors (GEFs), thereby inhibiting the anchorage-independent growth and invasion phenotypes of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic high-boiling solvent used in laboratories.
Isoquinoline: Similar to quinoline but with different reactivity and stability.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various biologically active compounds.
Uniqueness
2-Methylquinoline-4,6-diamine;hydrochloride is unique due to its specific role in the synthesis of Rac GTPase inhibitors, which have significant implications in cancer research and treatment.
Properties
CAS No. |
114364-90-8 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-methylquinoline-4,6-diamine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6;/h2-5H,11H2,1H3,(H2,12,13);1H |
InChI Key |
LZVKQHKQBDCUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)

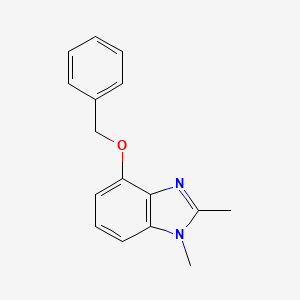
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)

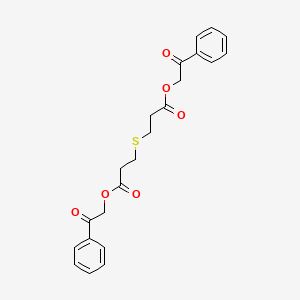
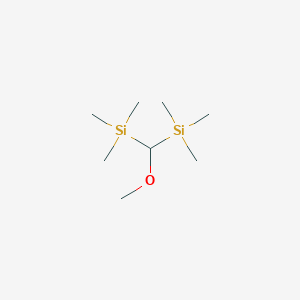
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
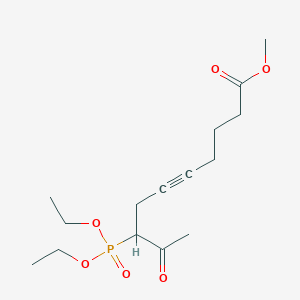
![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
